

Clinical Trial Summary and Toxicity Profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: **TAS0728**

CAS No.: 2088323-16-2

Cat. No.: S544575

[Get Quote](#)

The first-in-human Phase I study of **TAS0728** was an open-label, dose-escalation trial in patients with advanced solid tumors harboring HER2 or HER3 aberrations (ClinicalTrials.gov Identifier: NCT03410927) [1] [2]. The primary objective was to investigate safety and determine the MTD and/or recommended Phase II dose.

The study was stopped early because the overall risk-benefit ratio was deemed unfavorable. The sponsor concluded that the toxicity observed was unacceptable for continuing the dose-escalation phase [1] [2] [3]. Consequently, the **MTD was not determined** [1] [2].

The table below summarizes the key dosing and toxicity outcomes from the study:

| Parameter | Findings |
|-------------------|--|
| Doses Tested | 50 mg, 100 mg, 200 mg, and 150 mg BID (twice daily) in 21-day cycles [1] [2] |
| Patients Enrolled | 19 [1] |

| **Dose-Limiting Toxicities (DLTs)** | • **200 mg BID:** Two cases of Grade 3 diarrhea (lasting >48 hours and not responsive to aggressive antidiarrheal treatment) [1] [2]. • **150 mg BID:** One case of Grade 3 diarrhea [1] [2]. || **Serious Adverse Events** | At 150 mg BID, one patient had a **fatal cardiac arrest** after one cycle (21 days). The causal relationship to **TAS0728** could not be excluded due to the temporal association [1] [2]. || **Study Outcome** | Terminated due to unacceptable toxicity; MTD was not determined [1] [2] [3]. || **Efficacy Note** | Partial responses were observed in 2 out of 14 patients evaluable for treatment response [1] [2]. |

Experimental Protocol for Dose-Escalation Phase I Trials

The following methodology outlines the standard design used in Phase I oncology trials to determine the MTD, as exemplified by the **TAS0728** study [2].

1. Study Objective

- To investigate the safety, tolerability, and dose-limiting toxicity (DLT) of a novel investigational agent.
- To determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase II Dose (RP2D) [2] [4].

2. Preclinical Foundation

- The starting dose for humans is selected based on preclinical toxicological studies and pharmacokinetic (PK) analysis, typically a fraction of the dose that caused severe toxicity in animals [2] [5].

3. Study Population

- **Patients:** Adults (≥ 18 years) with locally advanced, recurrent, or metastatic solid tumors that have failed standard therapies [2].
- **Biomarker Requirement:** Tumors must have HER2 or HER3 overexpression, amplification, or mutation, confirmed by local laboratory (e.g., IHC 3+ and/or FISH+) [2].
- **Performance Status:** Eastern Cooperative Oncology Group (ECOG) status of 0 or 1 [2].
- **Organ Function:** Adequate bone marrow, liver, and kidney function as defined by specific laboratory values [2].

4. Study Design & Dosing Scheme

- **Design:** Open-label, multicenter, using a traditional "3 + 3" dose-escalation scheme [2].
- **Dosing:** The investigational drug (**TAS0728**) is administered orally in successive cohorts. The first cohort receives the starting dose (e.g., 50 mg BID). If no DLTs are observed in the first cycle (21 days), the next cohort receives a higher dose [2].
- **MTD Definition:** The highest dose at which no more than 1 out of 6 patients experiences a DLT during the first cycle, with the next higher dose level having caused DLTs in at least 2 patients [2] [4].

5. Key Definitions: Dose-Limiting Toxicity (DLT)

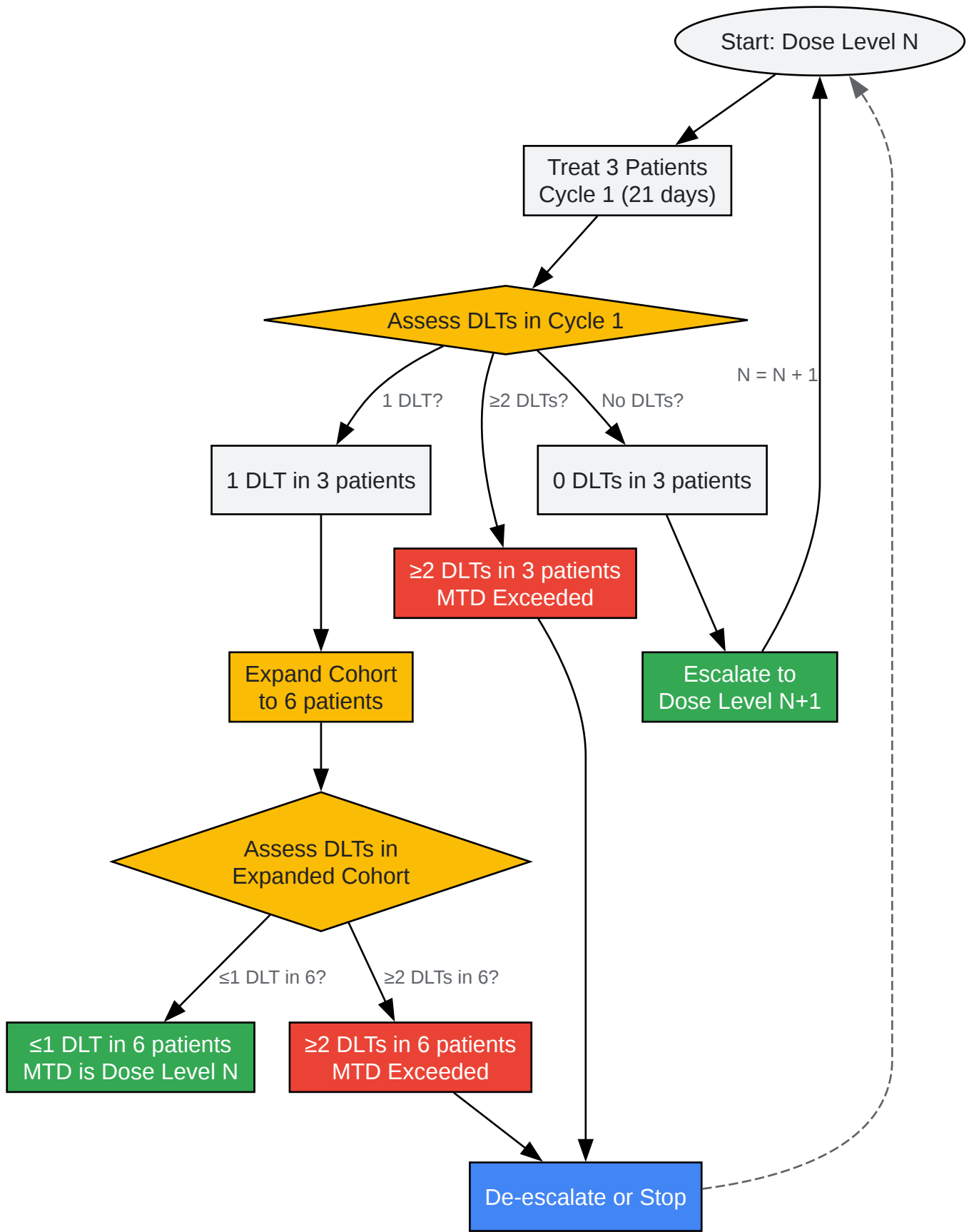
- A DLT is a treatment-related adverse event (TRAE) occurring in the first cycle, graded using the Common Terminology Criteria for Adverse Events (CTCAE), that meets predefined criteria [2].
- For **TAS0728**, **Grade ≥ 3 diarrhea** was considered a DLT only if it lasted **>48 hours and was unresponsive to intensive antidiarrheal medication** [2].

6. Safety and Efficacy Assessments

- **Safety Monitoring:** Includes recording of all adverse events (AEs), serious AEs (SAEs), laboratory evaluations, vital signs, electrocardiograms (ECGs), and echocardiograms [2].
- **Efficacy Assessment:** Tumor imaging (MRI/CT) is performed at baseline and then every two cycles for the first six months. Tumor response is evaluated using RECIST 1.1 criteria [2].
- **Pharmacokinetics (PK):** Blood samples are collected at multiple time points on specific days to characterize the drug's exposure profile [2].

Workflow Diagram of MTD Determination

The diagram below illustrates the logical process and decision points in a standard "3 + 3" dose-escalation trial.



Click to download full resolution via product page

Critical Considerations for TAS0728 Development

The clinical development of **TAS0728** highlights several critical challenges in oncology drug development:

- **HER2 vs. EGFR Selectivity:** **TAS0728** was designed as a HER2-selective covalent inhibitor with high specificity over wild-type EGFR, aiming to avoid the dose-limiting skin rashes and gastrointestinal toxicities (like severe diarrhea) commonly associated with pan-ErbB inhibitors that also target EGFR [2]. Despite this design, **Grade 3 diarrhea remained the primary DLT**, and a **fatal cardiac arrest** occurred, indicating off-target or on-target toxicities not fully predicted by preclinical models [1] [2].
- **Risk-Benefit Assessment:** The decision to terminate the trial underscores the critical nature of ongoing risk-benefit analysis in early-phase studies. The observation of partial responses in some patients was outweighed by the severity and fatality of the observed toxicities [1] [3].

Reference List

- *Invest New Drugs*. 2021;39(5):1324-1334. A first-in-human phase I study of **TAS0728**... [1]
- PMC8426237. 2021 Mar 27. A first-in-human phase I study of **TAS0728**, an oral covalent... (Full text article) [2]
- *CoLab*. 2014. Maximum Tolerable Dose (MTD). [4]
- UK Health Research Authority. Research Summary: **TAS0728** in Solid Tumours with HER2 or HER3 Abnormalities. [3]

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. A first-in-human phase I study of TAS , an oral covalent binding... 0728 [pubmed.ncbi.nlm.nih.gov]

2. A first-in-human phase I study of TAS0728, an oral covalent ... [pmc.ncbi.nlm.nih.gov]
3. TAS0728 in Solid Tumours with HER2 or HER3 ... [hra.nhs.uk]
4. (Maximum) | CoLab Tolerable Dose MTD [colab.ws]
5. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

To cite this document: Smolecule. [Clinical Trial Summary and Toxicity Profile]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b544575#tas0728-maximum-tolerated-dose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com